molecular formula C12H14N2O B8158169 {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol

{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B8158169
M. Wt: 202.25 g/mol
InChI Key: MVOLUQHIASOMOM-UHFFFAOYSA-N
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Description

{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylphenylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of 4-methylbenzyl chloride with 4-hydroxymethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol undergoes various types of chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-methylbenzoic acid.

    Reduction: 4-methylbenzyl alcohol.

    Substitution: 4-nitro-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}methanol.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole derivatives which are of interest due to their biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and analgesic properties. It has been found to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its unique chemical structure allows it to impart desirable properties to the final products, such as improved stability and colorfastness.

Mechanism of Action

The mechanism of action of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzyl alcohol: Similar in structure but lacks the pyrazole ring.

    4-Methylbenzoic acid: An oxidation product of the compound.

    1-[(4-Methylphenyl)methyl]-1H-pyrazole: Lacks the hydroxymethyl group.

Uniqueness

{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the presence of both the pyrazole ring and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)7-14-8-12(9-15)6-13-14/h2-6,8,15H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOLUQHIASOMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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